Chemical Structure, Properties, and Applications of 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine: A Technical Guide
Chemical Structure, Properties, and Applications of 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine: A Technical Guide
Executive Summary
The compound 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (also known as N-(2-methylallyl)phenothiazine; CAS: 23866-63-9) is a highly versatile chemical intermediate bridging the fields of medicinal chemistry and advanced materials science. By functionalizing the electron-rich phenothiazine core with a terminal 2-methylallyl group, researchers gain a polymerizable and highly modifiable handle. This technical guide explores the structural causality, synthesis protocols, and application workflows of this compound, specifically focusing on its role as a precursor for neuroleptic drugs and as a highly reducing organic photoredox catalyst (PRC)[1].
Structural and Physicochemical Profiling
Molecular Architecture
The molecular architecture of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine consists of two synergistic domains:
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The Phenothiazine Core: A tricyclic system containing nitrogen and sulfur heteroatoms. In its ground state, the core adopts a non-planar, "butterfly" conformation. Upon oxidation, it planarizes into a stable radical cation. This structural flexibility and electron-rich nature make it an exceptional electron donor[1].
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The N-Linked 2-Methylallyl Group: The substitution at the N10 position with a 2-methyl-2-propen-1-yl moiety introduces a sterically accessible, terminal double bond. This alkene serves as a reactive site for hydroamination (in drug synthesis) or radical polymerization (in materials science)[2].
Quantitative Physicochemical Data
The table below summarizes the core physicochemical metrics of the compound, essential for stoichiometric calculations and chromatographic method development.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NS | |
| Molecular Weight | 253.37 g/mol | |
| CAS Registry Number | 23866-63-9 | |
| Monoisotopic Mass | 253.0925 Da | [3] |
| XLogP (Predicted) | 5.4 | [3] |
Synthesis and Validation Protocol
The synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine relies on the nucleophilic substitution (S_N2) of a deprotonated phenothiazine anion with an allylic halide. To ensure high yields and prevent oxidative degradation, the protocol must be executed under strict anhydrous and anaerobic conditions.
Experimental Methodology (Self-Validating System)
Step 1: Irreversible Deprotonation
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Action: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
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Causality: THF solvates the reactants while maintaining an aprotic environment to maximize the nucleophilicity of the resulting anion. Cooling to 0 °C safely manages the exothermic deprotonation. NaH is chosen because it irreversibly deprotonates the secondary amine (pKa ~23), driving the reaction forward via the evolution of hydrogen gas.
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Validation: The physical cessation of H₂ gas bubbling serves as an immediate visual indicator that the highly nucleophilic sodium phenothiazinide intermediate has fully formed.
Step 2: Electrophilic Alkylation
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Action: Add 3-chloro-2-methylpropene (1.2 eq) dropwise to the 0 °C solution. Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 12 hours.
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Causality: The S_N2 attack of the phenothiazine anion on the primary alkyl chloride is thermodynamically favored at room temperature. The chloro-derivative is preferred over the bromo-derivative to minimize elimination side-reactions under strongly basic conditions.
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Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The complete disappearance of the highly fluorescent 10H-phenothiazine starting material spot under 254 nm UV light confirms reaction completion.
Step 3: Workup and Spectroscopic Validation
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Action: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (DCM), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.
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Validation: ¹H NMR (CDCl₃) analysis acts as the final validation gate. The spectrum must show the definitive disappearance of the broad N-H singlet (~8.6 ppm) and the emergence of the allylic CH₂ singlet (~4.3 ppm) alongside the terminal vinylic protons (=CH₂) at 4.8–5.0 ppm.
Synthetic workflow for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine via SN2 N-alkylation.
Electronic Properties and Photoredox Catalysis
Phenothiazine derivatives have emerged as powerful, highly tunable organic photoredox catalysts (PRCs) capable of replacing expensive transition-metal complexes (like Ruthenium or Iridium) in photochemical transformations[1].
Mechanistic Causality in Electron Transfer
When irradiated with visible light, the phenothiazine core excites to a singlet state, which undergoes rapid intersystem crossing (ISC) to a long-lived triplet excited state[1]. In this excited state, the molecule becomes a potent single-electron reductant. The presence of the N-linked 2-methylallyl group allows this catalyst to be covalently tethered to macrocyclic cavities (such as pillar[5]arenes) or polymer networks.
Recent studies demonstrate that tethering phenothiazine catalysts to cavities expedites reductive dehalogenations by preassociating the substrate near the catalytic center, overcoming the diffusion limits of standard photoredox cycles. Furthermore, N-alkyl phenothiazines exhibit highly negative excited-state oxidation potentials, making them ideal for driving challenging reductions in Atom Transfer Radical Polymerization (ATRP)[1][4].
Photoredox catalytic cycle utilizing the phenothiazine derivative as an organic electron donor.
Applications in Drug Development & Materials Science
Precursor for Psychotropic Agents
In medicinal chemistry, the phenothiazine class is foundational to first-generation antipsychotics (neuroleptics) such as chlorpromazine and levomepromazine. 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine serves as an advanced intermediate. The terminal double bond can undergo anti-Markovnikov hydroamination or hydroboration-oxidation to install diverse alkylamine side chains, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies targeting dopamine (D2) receptors.
Polymerizable Monomer for Optical Materials
In materials science, the compound is utilized as a reactive mesogen and stabilizing agent[2][5]. Because high-birefringence optical films often suffer from unwanted visible light absorbance and degradation, incorporating N-allyl phenothiazine derivatives provides built-in UV-stabilization and electron-transport capabilities[2]. The allyl group allows the phenothiazine to be covalently cross-linked into the polymer matrix (e.g., via free-radical polymerization), preventing the catalyst from leaching out of the optical film over time[2][6].
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 788107, 10-(2-methylprop-2-enyl)phenothiazine. Retrieved from[Link]
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Schmidt, M., & Esser, B. (2021). Cavity-promotion by pillar[5]arenes expedites organic photoredox-catalysed reductive dehalogenations. Chemical Communications, 57, 8150-8153. Retrieved from[Link]
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Sneha, M., et al. (2021). Structure-Dependent Electron Transfer Rates for Dihydrophenazine, Phenoxazine, and Phenothiazine Photoredox Catalysts Employed in Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 143(35), 14235–14243. Retrieved from[Link]
- Merck Patent GmbH (2024). Reactive mesogens with high birefringence (Patent TW202442853A). Google Patents.
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